molecular formula C14H23BrN2O2 B5771415 (2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine

(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine

Cat. No. B5771415
M. Wt: 331.25 g/mol
InChI Key: MFVHGHIWOMQVLD-UHFFFAOYSA-N
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Description

(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine, also known as BOB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BOB belongs to the family of phenethylamines, which are known for their psychoactive effects. However, BOB is not used for recreational purposes, but rather for research purposes, particularly in the field of neuroscience.

Mechanism of Action

(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine works by binding to the 5-HT2A receptor and activating it. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in mood regulation and other neurological functions. (2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine has also been shown to have a modulatory effect on the glutamatergic system, which is involved in learning and memory.
Biochemical and physiological effects:
(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in mood regulation and other neurological functions. (2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine has also been shown to have a modulatory effect on the glutamatergic system, which is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine in lab experiments is its high selectivity for the 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of using (2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on (2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine. One area of research is the development of new compounds that are similar to (2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine but have improved properties, such as increased selectivity for the 5-HT2A receptor or easier synthesis methods. Another area of research is the study of the role of the glutamatergic system in neurological disorders, using (2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine as a tool. Finally, (2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine could be used as a starting point for the development of new drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of (2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine is a complex process that involves several steps. The starting material is 2-bromo-4,5-dimethoxybenzaldehyde, which is reacted with 2-(dimethylamino)ethylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to form the final product, (2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine.

Scientific Research Applications

(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine has been extensively studied for its potential applications in neuroscience research. It has been shown to have a high affinity for the 5-HT2A receptor, which is a target for many psychoactive drugs. (2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine has also been shown to have a high selectivity for this receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders.

properties

IUPAC Name

N'-[(2-bromo-4,5-dimethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrN2O2/c1-16(2)6-7-17(3)10-11-8-13(18-4)14(19-5)9-12(11)15/h8-9H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVHGHIWOMQVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC(=C(C=C1Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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